An In-Depth Technical Guide to p-Tolylmaleimide (CAS Number: 1631-28-3)
An In-Depth Technical Guide to p-Tolylmaleimide (CAS Number: 1631-28-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-Tolylmaleimide (also known as N-(4-Methylphenyl)maleimide), a versatile chemical compound with significant applications in polymer chemistry, organic synthesis, and bioconjugation. This document details its physicochemical properties, provides spectral analysis data, and outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores its role as an inhibitor of the water channel Aquaporin Z and its utility in the development of advanced polymers and bioconjugates.
Chemical and Physical Properties
p-Tolylmaleimide is an organic compound featuring a maleimide core substituted with a p-tolyl group.[1] This substitution enhances its reactivity and solubility in organic solvents.[1] It is a solid at room temperature and is recognized for its utility in Diels-Alder reactions.[1]
Table 1: Physicochemical Properties of p-Tolylmaleimide
| Property | Value | Source |
| CAS Number | 1631-28-3 | [1][2][3] |
| IUPAC Name | 1-(4-methylphenyl)pyrrole-2,5-dione | [3] |
| Synonyms | N-p-Tolylmaleimide, N-(4-Methylphenyl)maleimide, 1-(p-Tolyl)-1H-pyrrole-2,5-dione | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Melting Point | 149.5 °C | [2] |
| Appearance | White to yellow powder/crystal | [1] |
| XLogP3 | 1.5 | [3] |
Table 2: Solubility of p-Tolylmaleimide
| Solvent | Solubility | Notes |
| Water | Limited aqueous solubility | --- |
| Polar Organic Solvents | More soluble | e.g., Dimethyl sulfoxide (DMSO), Acetone |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (5.34 mM) | Sonication is recommended. |
| DMSO | 1.87 mg/mL (9.99 mM) | Sonication is recommended. |
Spectral Data
The structural integrity of p-Tolylmaleimide can be confirmed through various spectroscopic techniques.
Table 3: Summary of Spectral Data for p-Tolylmaleimide
| Technique | Key Peaks/Features | Source |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the tolyl group and the vinyl protons of the maleimide ring. | [4] |
| ¹³C NMR | Peaks for the carbonyl carbons, aromatic carbons, vinyl carbons, and the methyl carbon. | [3] |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the imide, C=C stretching of the alkene, and aromatic C-H stretching. | [3] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 187, with characteristic fragmentation patterns. | [3] |
Experimental Protocols
Synthesis of p-Tolylmaleimide
A common and effective method for the synthesis of N-arylmaleimides, including p-Tolylmaleimide, is a two-step process starting from maleic anhydride and the corresponding aniline (p-toluidine).
Step 1: Synthesis of N-(p-Tolyl)maleamic acid
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In a fume hood, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Slowly add a solution of p-toluidine (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.
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Stir the resulting mixture for 1-2 hours. The N-(p-Tolyl)maleamic acid intermediate will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
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Dry the product under vacuum.
Step 2: Cyclodehydration to p-Tolylmaleimide
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried N-(p-Tolyl)maleamic acid (1 equivalent), anhydrous sodium acetate (0.5-1 equivalent), and acetic anhydride (3-5 equivalents).
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Heat the mixture to 80-100°C with constant stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude p-Tolylmaleimide.
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Stir the suspension vigorously for 15-30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
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Collect the crude product by vacuum filtration and wash thoroughly with water.
Purification of p-Tolylmaleimide
The crude p-Tolylmaleimide can be purified by recrystallization.
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Dissolve the crude product in a minimal amount of hot ethanol or cyclohexane.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent and dry them under vacuum.
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The purity of the final product can be assessed by measuring its melting point and through spectroscopic analysis (NMR, IR).
Applications in Research and Development
Bioconjugation
The maleimide group is a highly reactive Michael acceptor, making it an excellent choice for covalent labeling of biomolecules, particularly proteins. It reacts specifically with the thiol group of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This reaction is fundamental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins.
Caption: Thiol-Maleimide Conjugation Workflow.
Polymer Chemistry
p-Tolylmaleimide can be used as a monomer in polymerization reactions to synthesize polymaleimides. These polymers are known for their high thermal stability and are used in various industrial applications, including high-performance composites and electronics.
Inhibition of Aquaporin Z
p-Tolylmaleimide has been identified as an inhibitor of Aquaporin Z (AqpZ), a water channel protein found in E. coli.[1] Aquaporins are integral membrane proteins that facilitate the transport of water across cell membranes. The inhibition of these channels is a subject of research for potential therapeutic applications.
Caption: Inhibition of Aquaporin Z by p-Tolylmaleimide.
Safety and Handling
p-Tolylmaleimide should be handled with care in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
p-Tolylmaleimide is a valuable and versatile compound for researchers in both life sciences and material sciences. Its well-defined reactivity, particularly towards thiols, makes it an indispensable tool in bioconjugation for drug development and diagnostics. Furthermore, its ability to form thermally stable polymers opens up avenues for the creation of advanced materials. This guide provides the core technical information required for the effective use and further investigation of p-Tolylmaleimide.
